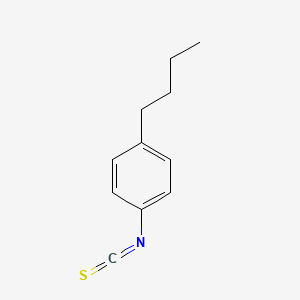
4-Butylphenyl isothiocyanate
説明
4-Butylphenyl isothiocyanate is a compound that has attracted interest due to its unique properties and potential applications in various fields. Its structure allows for intriguing chemical reactions and contributes to its distinct physical and chemical characteristics.
Synthesis Analysis
The synthesis of 4-Butylphenyl isothiocyanate and its derivatives often involves sophisticated organic reactions. Herman et al. (2017) detailed the synthesis and characterization of new liquid crystal compounds based on 4-[(4-butyl-2,6-difluorophenyl)ethynyl]biphenyl cores, highlighting the correlation between molecular structure and mesomorphic properties (Herman et al., 2017).
Molecular Structure Analysis
The molecular structure of 4-Butylphenyl isothiocyanate derivatives plays a crucial role in defining their mesomorphic and dielectric properties. For instance, the study by Herman et al. (2017) found that these compounds exhibit enantiotropic nematic behavior over a broad temperature range, which was confirmed through various spectroscopy and microscopy techniques (Herman et al., 2017).
Chemical Reactions and Properties
Isothiocyanates, including 4-Butylphenyl isothiocyanate, have been studied for their reactivity and potential as inhibitors in pharmacological models. For example, Guo et al. (1993) investigated the structure-activity relationships of arylalkyl isothiocyanates in inhibiting certain metabolic pathways in rats and mice, demonstrating the chemical reactivity of these compounds in biological contexts (Guo et al., 1993).
Physical Properties Analysis
The physical properties of 4-Butylphenyl isothiocyanate derivatives, such as birefringence and dielectric anisotropy, are significant for their application in liquid crystal technologies. Herman et al. (2017) provided a comprehensive analysis of these properties through experimental measurements and DFT calculations, showcasing the potential of these compounds in liquid crystalline mixtures (Herman et al., 2017).
Chemical Properties Analysis
The chemical properties of 4-Butylphenyl isothiocyanate, particularly its interactions and reactions with other chemical entities, are crucial for its applications in material science and pharmacology. The study by Guo et al. (1993) on the inhibition of certain metabolic processes by arylalkyl isothiocyanates, including 4-Butylphenyl isothiocyanate, highlights the importance of understanding these chemical properties in the context of drug development and cancer prevention (Guo et al., 1993).
科学的研究の応用
Cancer Prevention and Treatment
4-Butylphenyl isothiocyanate, related to isothiocyanates found in cruciferous vegetables, has shown promise in cancer prevention and treatment. Studies have demonstrated that isothiocyanates, including variants like 4-(methylthio)butyl isothiocyanate, can inhibit the proliferation of cancer cells through various molecular pathways. These include altering telomerase activity, affecting microtubule dynamics, and modulating the expression of histone deacetylases and other molecular targets involved in cancer prevention (Singh et al., 2019).
Antibacterial Activity
Research has also indicated the antibacterial potential of isothiocyanates. Isothiocyanates such as 4-pentenyl isothiocyanate have demonstrated potent antibacterial activity against various pathogens, including both Gram-positive and Gram-negative bacteria (Jang et al., 2010).
Modulation of Xenobiotic-Metabolizing Enzymes
The structure-activity relationships of arylalkyl isothiocyanates, including 4-phenylbutyl isothiocyanate, have been explored for their ability to inhibit carcinogenic compounds and affect xenobiotic-metabolizing enzymes in animals. These compounds are found to decrease the rates of carcinogen metabolism in various organs and influence the activity of enzymes like glutathione S-transferase (Guo et al., 1993).
Interaction with Human Glutathione Transferases
Isothiocyanates, including variants related to 4-butylphenyl isothiocyanate, are substrates for human glutathione transferases. They promote the addition of the thiol group of GSH to the electrophilic carbon of the isothiocyanate group, forming dithiocarbamates, which suggests their potential in detoxification processes (Kolm et al., 1995).
Postharvest Control of Plant Diseases
In agriculture, isothiocyanates like 4-methylthiobutyl-ITC have been evaluated for their efficiency in controlling plant diseases such as brown rot on stone fruits. These compounds show promise in biofumigation techniques to control postharvest diseases in crops like nectarines and peaches (Mari et al., 2008).
Antioxidant and Antiproliferative Properties
The antioxidant and antiproliferative properties of isothiocyanates have been a subject of study, with compounds like 4-(methylthio)-3-butenyl isothiocyanate showing potential in scavenging free radicals and inhibiting tumor cell growth (Salah-Abbès et al., 2010).
Clinical Trials and Disease Mitigation
Isothiocyanates have been studied in clinical trials for their disease preventive and therapeutic effects. These compounds, derived from vegetables like broccoli and watercress, have shown potential in combating diseases ranging from cancer to autism, indicating an opportunity for their incorporation into human disease mitigation efforts (Palliyaguru et al., 2018).
Phototropism in Plants
Compounds like 4-methylthio-3-butenyl isothiocyanate have been isolated from radish roots and studied for their role in phototropism regulation in plant growth. These findings highlight the diverse applications of isothiocyanates in plant biology and agriculture (Kosemura et al., 1993).
Safety And Hazards
特性
IUPAC Name |
1-butyl-4-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NS/c1-2-3-4-10-5-7-11(8-6-10)12-9-13/h5-8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVPXJHMTUKENZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177744 | |
| Record name | 4-Butylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butylphenyl isothiocyanate | |
CAS RN |
23165-44-8 | |
| Record name | 1-Butyl-4-isothiocyanatobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23165-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Butylphenyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023165448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Butylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 23165-44-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



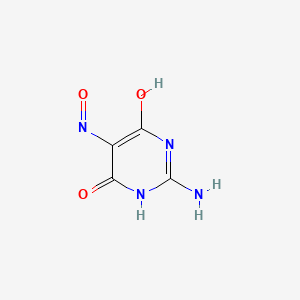

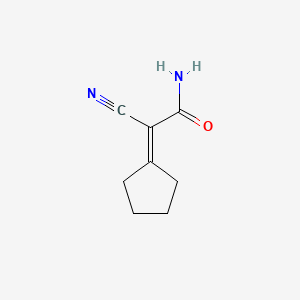
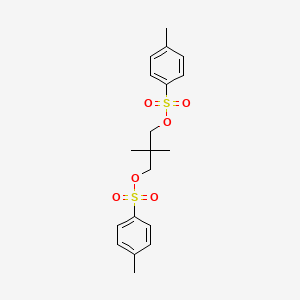
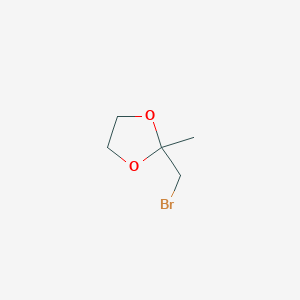
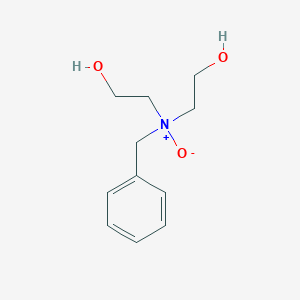
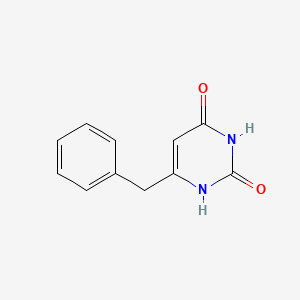
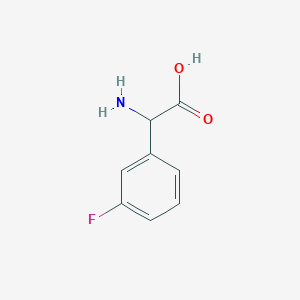
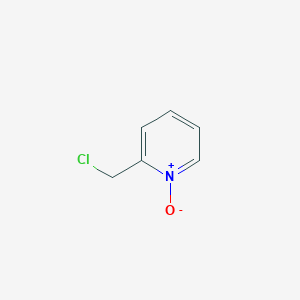
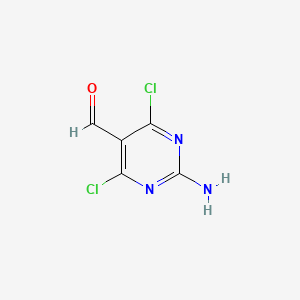
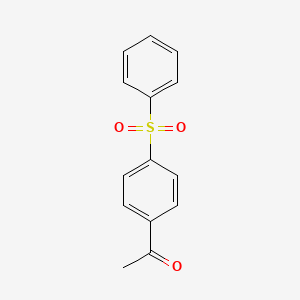
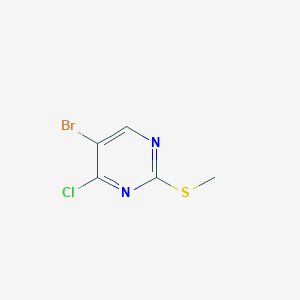
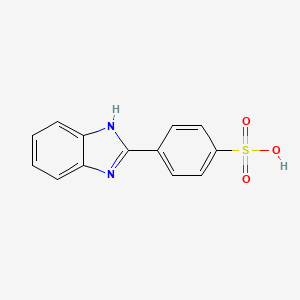
![3-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1266958.png)